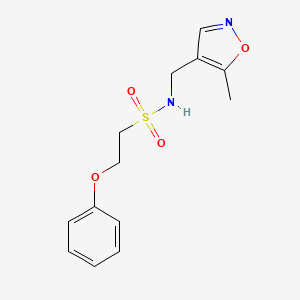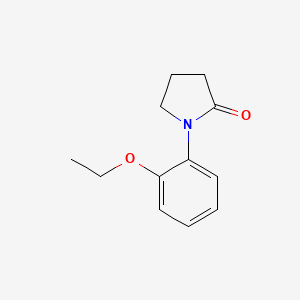![molecular formula C10H7N5S B2971142 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 1351645-20-9](/img/structure/B2971142.png)
3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their biological activity and have many pharmaceutical applications . They are biologically active agents including antibacterial, antifungal, anxiolytic, herbicidal, pesticidal, antithrombotic, anti-inflammatories, and antiproliferative agents .
Synthesis Analysis
The synthesis of this compound involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . The yield of the synthesis process was reported to be 92% .Molecular Structure Analysis
The compound was characterized by 1H NMR, 13C NMR, FTIR, MS and X-ray diffraction . The compound was crystallized in the monoclinic space group P 21/c .Chemical Reactions Analysis
The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . The reaction yielded a pale yellow solid .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 188–189 °C . The 1H NMR and 13C NMR spectra were reported .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Various methods have been developed for synthesizing derivatives of this compound. For example, the study by Holla et al. (2006) details the synthesis of triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety. These compounds are characterized based on elemental analysis, IR, 1H NMR, and mass spectral data (Holla et al., 2006).
Biological Studies
- Antimicrobial Activities : The derivatives of this compound exhibit significant antimicrobial properties. Prakash et al. (2011) synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and tested them for their antimicrobial activity, showing potent antimicrobial agents (Prakash et al., 2011).
- Anticancer Activities : Khan et al. (2014) reported the synthesis of a library of new conjugated heterocycles including triazolothiadiazoles and thiadiazines, which showed variable cell growth inhibitory activities against lung carcinoma and kidney fibroblast cell lines (Khan et al., 2014).
Chemical Properties
- Structural Characterization : The study by Sallam et al. (2021) on pyridazine derivatives involved the synthesis and structural characterization using NMR, IR, mass spectral studies, and X-ray diffraction techniques. They also performed Density Functional Theory (DFT) calculations to determine quantum chemical parameters (Sallam et al., 2021).
Pharmaceutical Applications
- Anti-Diabetic Drugs : Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, showing potential as anti-diabetic medications (Bindu et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit mitogen-activated protein (map) kinases .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .
Future Directions
properties
IUPAC Name |
3-pyridin-4-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-9-2-1-8-12-13-10(15(8)14-9)7-3-5-11-6-4-7/h1-6H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPBWFNGAXYNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2NC1=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2971061.png)

![N-(3,4-Dimethylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2971063.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2971066.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971067.png)
![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2971068.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2971071.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine](/img/structure/B2971073.png)


![N-(2H-1,3-benzodioxol-5-yl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971079.png)
![tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2971080.png)
![2-(methylsulfanyl)-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2971082.png)